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molecular formula C12H20N2O B8497930 1-Tert-butyl-5-iso-butyl-3-formylpyrazole

1-Tert-butyl-5-iso-butyl-3-formylpyrazole

Cat. No. B8497930
M. Wt: 208.30 g/mol
InChI Key: AUIXQTLBZIAKPT-UHFFFAOYSA-N
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Patent
US07544686B2

Procedure details

PCC (0.67 g, 3.12 mmol) and silica gel (0.50 g) were grinded together and dispersed in 10 ml of purified CH2Cl2 followed by treatment with ultrasound at 20° C. for 30 minutes. 1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole (0.50 g, 2.08 mmol) was dissolved in 10 ml of purified CH2Cl2 and the solution was added thereto and treated with ultrasound for 15 minutes. The reaction progress and completion were confirmed using TLC (hexane:EtOAc=6:1). Upon completion of the reaction, ether was added to the reaction mixture and then the resulting mixture was filtered through a celite bed, and concentrated under reduced pressure. The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:1) to obtain the compound of the present invention.
Name
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[C:12]([N:16]1[C:20]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:19][C:18]([CH2:25][OH:26])=[N:17]1)([CH3:15])([CH3:14])[CH3:13].CCCCCC.CCOC(C)=O>C(Cl)Cl.CCOCC>[C:12]([N:16]1[C:20]([CH2:21][CH:22]([CH3:23])[CH3:24])=[CH:19][C:18]([CH:25]=[O:26])=[N:17]1)([CH3:14])([CH3:15])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Two
Name
1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C=C1CC(C)C)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added
ADDITION
Type
ADDITION
Details
treated with ultrasound for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through a celite bed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:1)
CUSTOM
Type
CUSTOM
Details
to obtain the compound of the present invention

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)N1N=C(C=C1CC(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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